7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine
Overview
Description
“7-acetyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine” is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues has been reported in the literature . They were synthesized from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes .Molecular Structure Analysis
The molecular structure of “7-acetyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine” consists of 14 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Antiallergic Properties
7-Acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine derivatives have been studied for their antiallergic properties. For instance, certain derivatives, such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues, have shown significant antiallergic activity, especially when alkyl groups, like isopropyl, are present at the 7-position. These derivatives have been found to be substantially more potent than disodium cromoglycate in certain tests, indicating their potential in treating allergic reactions (Nohara et al., 1985).
Positive Inotropic Action
Research has also explored the positive inotropic action of 5-substituted 5H-[1]benzopyrano[4,3-b]pyridines. Inotropic agents influence the force of muscle contractions, and in this context, the derivatives have been examined for their effects on isolated perfused guinea-pig hearts (Heber & Ravens, 1986).
Antimycobacterial and Antimicrobial Profile
Functionalized H-[1]benzopyrano[2,3-b]pyridine derivatives have been synthesized and screened for their in vitro activity against antitubercular, antibacterial, and antifungal species. Certain compounds in this series have shown significant inhibition against Mycobacterium tuberculosis and potent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, highlighting their potential in antimicrobial therapy (Haveliwala et al., 2013).
Synthesis for Medicinal Applications
Various synthesis methods have been developed for this compound and its derivatives, focusing on their application in medicinal chemistry. These methods aim to produce compounds with specific properties that can be utilized in pharmaceutical research and development (Ghosh, 1979).
Properties
IUPAC Name |
7-acetylchromeno[2,3-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c1-8(16)9-4-5-12-11(7-9)13(17)10-3-2-6-15-14(10)18-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGDCOJTJFQANG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202233 | |
Record name | Y 9000 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53944-40-4 | |
Record name | Y 9000 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053944404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Y 9000 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Y-9000 in inhibiting allergic reactions?
A: Y-9000 inhibits allergic reactions by preventing the release of allergic mediators from mast cells []. This mechanism is similar to disodium cromoglycate (DSCG), a known mast cell stabilizer. Research suggests that Y-9000 may also exert some of its anti-allergic effects through a stressor activity that stimulates the adrenal glands [].
Q2: Are there any differences in the administration routes of Y-9000 and DSCG?
A: Y-9000 effectively inhibited IgE-mediated reactions in rats when administered both intraperitoneally and orally []. In contrast, DSCG only showed efficacy through intraperitoneal administration []. This suggests that Y-9000 may offer greater flexibility in terms of administration routes compared to DSCG.
Q3: Does Y-9000 have any effect on non-immunological reactions?
A: Interestingly, research indicates that Y-9000 also inhibits certain non-immunological reactions in rats []. This includes suppressing histamine release triggered by dextran, as well as reducing paw edema induced by dextran, egg white, or carrageenin []. These findings suggest that Y-9000 may have a broader range of anti-inflammatory effects beyond its action on allergic pathways.
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